molecular formula C7H5FN2O B1334724 4-fluoro-1H-indazol-3-ol CAS No. 683748-50-7

4-fluoro-1H-indazol-3-ol

Cat. No. B1334724
CAS RN: 683748-50-7
M. Wt: 152.13 g/mol
InChI Key: IPWWMTIKWNMANU-UHFFFAOYSA-N
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Description

4-Fluoro-1H-indazol-3-ol, also known as 4FIA, is a synthetic heterocyclic compound that has been studied extensively for its potential applications in scientific research. It is a structural analogue of indazole, a bicyclic heterocyclic compound that is widely used in the synthesis of pharmaceuticals. 4FIA has a wide range of applications in the field of organic chemistry and biochemistry, including its use as a fluorescent label, a reagent for synthesis, and a tool for studying enzymatic reactions.

Scientific Research Applications

Antitumor Activity

  • A study synthesized a compound derived from 4-fluoro-1H-indazol-3-ol, which showed inhibitory effects on cancer cell proliferation (Hao et al., 2017).

D-Amino Acid Oxidase (DAAO) Inhibitors

  • Research identified derivatives of 1H-indazol-3-ol as nanomolar inhibitors of DAAO, a target for schizophrenia treatment. 6-fluoro-1H-indazol-3-ol significantly increased plasma d-serine level in vivo (Szilágyi et al., 2018).

Intermolecular Interactions in 1,2,4-Triazoles

  • Another study synthesized and characterized fluoro derivatives of 1,2,4-triazoles, analyzing their intermolecular interactions and crystal structures (Shukla et al., 2014).

Inhibition of Lactoperoxidase (LPO)

  • Research evaluated the inhibitory effects of indazole derivatives, including 4-fluoro-1H-indazole, on LPO activity, an essential enzyme in biological systems (Köksal & Alım, 2018).

Development of Fluorophores

  • A strategy to construct a large library of biheteroaryl fluorophores, including those derived from 2H-indazoles like this compound, was proposed, demonstrating potential for in vivo mitochondria imaging (Cheng et al., 2016).

Synthesis of Fused Indazole Derivatives

  • The synthesis and characterization of new series of fused indazole derivatives, including those related to this compound, were explored (Gopalakrishnan et al., 2008).

Antimicrobial Activity

  • A study synthesized 3-(4-fluorophenyl)-benzo[g]indazoles derivatives from 4-fluorobenzaldehyde, demonstrating inhibitory effects on a wide range of microbes (Abdel-Wahab et al., 2014).

Synthesis of Pyrimido-Fused Indazoles

  • A metal-free synthesis of pyrimido-fused indazoles, potentially including derivatives of this compound, was developed for the creation of new fluorophores and evaluation of their antioxidant activity (Palaniraja et al., 2016).

Development of Organic Light-Emitting Diodes (OLEDs)

  • Research on iridium(III) complexes, including derivatives of this compound, explored their use in OLEDs, demonstrating tunable emission colors (Niu et al., 2018).

Safety and Hazards

The safety information for 4-fluoro-1H-indazol-3-ol indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

The future directions for 4-fluoro-1H-indazol-3-ol and other indazole derivatives are likely to involve further exploration of their diverse biological activities and the development of new synthetic approaches .

properties

IUPAC Name

4-fluoro-1,2-dihydroindazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2O/c8-4-2-1-3-5-6(4)7(11)10-9-5/h1-3H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPWWMTIKWNMANU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)C(=O)NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50384605
Record name 4-fluoro-1H-indazol-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

683748-50-7
Record name 4-fluoro-1H-indazol-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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